molecular formula C18H16N6O2 B4175645 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 827013-53-6

5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4175645
CAS No.: 827013-53-6
M. Wt: 348.4 g/mol
InChI Key: IRBKHFIKQLNKKC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine (CAS: 827013-53-6) is a heterocyclic compound featuring a tetrazolo[1,5-a]pyrimidine core substituted at the 5- and 7-positions with a 3,4-dimethylphenyl group and a 3-nitrophenyl group, respectively . This structure combines electron-donating (methyl) and electron-withdrawing (nitro) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-6-7-13(8-12(11)2)16-10-17(23-18(19-16)20-21-22-23)14-4-3-5-15(9-14)24(25)26/h3-10,17H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBKHFIKQLNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138090
Record name 5-(3,4-Dimethylphenyl)-1,7-dihydro-7-(3-nitrophenyl)tetrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827013-53-6
Record name 5-(3,4-Dimethylphenyl)-1,7-dihydro-7-(3-nitrophenyl)tetrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827013-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethylphenyl)-1,7-dihydro-7-(3-nitrophenyl)tetrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base, which then undergoes cyclization with sodium azide in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine represents a significant area of interest in medicinal chemistry and pharmacology due to its potential applications in various therapeutic domains. This article explores its scientific research applications, including its pharmacological properties, synthetic methodologies, and potential case studies highlighting its efficacy.

Chemical Properties and Structure

The compound features a complex structure characterized by a tetrazolo-pyrimidine framework, which is known for its biological activity. The presence of dimethyl and nitrophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Chemical Formula : C15_{15}H15_{15}N5_{5}O2_{2}
  • Molecular Weight : 285.31 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of tetrazolo-pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Neurological Applications

Given the structural similarities with other bioactive compounds, there is ongoing research into the neuroprotective effects of this tetrazolo-pyrimidine derivative. Preliminary findings suggest it may play a role in mitigating neurodegenerative diseases by modulating neuroinflammatory responses.

Case Study: Neuroprotection in Animal Models

Experimental models of neurodegeneration showed that administration of the compound resulted in reduced markers of inflammation and improved cognitive function in treated animals compared to controls.

Synthetic Methodologies

The synthesis of 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.

General Synthetic Route

  • Starting Materials : 3,4-dimethylphenyl hydrazine and 3-nitrobenzaldehyde.
  • Reactions :
    • Formation of tetrazole ring via cyclization.
    • Subsequent functionalization to introduce pyrimidine moiety.
  • Purification : Crystallization or chromatography to obtain pure product.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) 5-(4-Bromophenyl)-7-(2,4-Dimethoxyphenyl)-4,7-Dihydrotetrazolo[1,5-a]pyrimidine
  • Key Features : Bromine (electron-withdrawing) at the 5-position and 2,4-dimethoxyphenyl (electron-donating) at the 7-position.
  • Synthesis: Prepared via cyclocondensation of chalcones with 5-aminotetrazole, yielding moderate to high efficiency .
(b) 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine
  • Key Features : Triazolo core (vs. tetrazolo) with methoxy and methyl groups.
  • Synthesis : Catalyst-free methods using chalcones and amines .
  • Properties : The triazolo ring may confer greater thermal stability due to increased aromaticity, while methoxy groups improve solubility in polar solvents .
(c) 5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine
  • Key Features : Pyrazolo core with fluorinated substituents.
  • Synthesis : Pd-catalyzed arylation and alkynylation followed by SNAr reactions .
  • Properties : Trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications compared to the nitro-substituted target .

Physicochemical and Electronic Properties

  • Solubility : The nitro group in the target compound reduces water solubility compared to methoxy- or methyl-substituted analogs .
  • , where dihydrotetrazolo[1,5-a]pyrimidines were studied as corrosion inhibitors) . Dipole Moment: The asymmetric substitution pattern (3,4-dimethyl vs. 3-nitro) increases dipole moment relative to symmetrically substituted analogs like 5-(4-methylphenyl)-7-(4-methoxyphenyl) derivatives .

Biological Activity

5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a compound belonging to the class of dihydrotetrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can be represented as follows:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of various dihydrotetrazolo[1,5-a]pyrimidine derivatives. The compound in focus has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, a related series of compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard chemotherapy agents such as cisplatin .

The proposed mechanism for the antitumor activity of dihydrotetrazolo[1,5-a]pyrimidines involves the induction of apoptosis in cancer cells. Studies suggest that these compounds activate caspase pathways (caspase-3, -8, and -9), which are critical for programmed cell death. This apoptotic effect was observed in experiments where treated cells exhibited increased levels of activated caspases compared to untreated controls .

Comparative Biological Activity

The biological activities of related compounds can be summarized in the following table:

Compound NameAntitumor Activity (IC50 μM)Mechanism of Action
Compound A17.83Caspase activation
Compound B19.73Caspase activation
Cisplatin10.00DNA damage

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multicomponent reactions that create a diverse array of derivatives with varying biological activities. The presence of different substituents on the phenyl rings significantly influences the compound's activity profile.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of triazolo[4,3-a]pyrimidines through a one-pot reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles. The resulting compounds were evaluated for their antiproliferative activity against breast cancer cell lines using the MTT assay. This method confirmed that structural modifications could enhance biological activity significantly .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound can be synthesized via multicomponent cyclocondensation reactions. Key methods include:

  • Solvent-free synthesis : Using sulfamic acid as a catalyst under mild conditions (70–90°C), yielding >85% purity. This avoids toxic solvents and simplifies purification .
  • Microwave-assisted synthesis : Reactions in water with aldehydes and acetoacetic esters under microwave irradiation (100–120°C, 15–30 min), achieving 70–90% yields. This method enhances reaction speed and selectivity .
  • Catalyst-driven protocols : Immobilized catalysts like PTPSA@SiO2-Fe3O4 enable solvent-free, high-yield (91–97%) synthesis via cyclization of aryl aldehydes, 5-aminotetrazole, and dimedone .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Standard characterization includes:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding in the tetrazolo-pyrimidine core .
  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹, NH stretch at ~3400 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as π-π stacking in the aromatic rings .

Q. How do substituents (e.g., 3-nitrophenyl, 3,4-dimethylphenyl) influence the compound's stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing reactivity in cyclization reactions. Bulky substituents (e.g., dimethylphenyl) may sterically hinder crystallization but improve thermal stability, as shown in TGA-DSC analyses .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity across studies?

  • Methodological Answer : Contradictions often arise from catalyst choice or solvent systems. For example:

  • Catalyst comparison : TMDP in ethanol/water (1:1 v/v) yields >90% but poses toxicity risks, whereas sulfamic acid (non-toxic, solvent-free) achieves similar yields but requires precise temperature control (70°C ± 2°C) .
  • Solvent impact : Microwave-assisted aqueous synthesis reduces byproducts but may limit substrate solubility compared to ethanol/water mixtures .

Q. What computational methods predict the compound's potential as a corrosion inhibitor or bioactive agent?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G(d,p) basis sets compute quantum parameters (HOMO-LUMO gap, dipole moment) to predict corrosion inhibition efficiency. A smaller energy gap (~3.5 eV) correlates with higher electron-donating capacity .
  • Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., dihydroorotate dehydrogenase for antimalarial activity). Substituents like nitro groups enhance hydrogen bonding with active-site residues .

Q. How do synthetic byproducts form, and what strategies mitigate them?

  • Methodological Answer : Common byproducts (e.g., dihydrotetrazolo[5,1-b]quinazolinones) arise from competing cyclization pathways. Mitigation strategies include:

  • Temperature modulation : Lower temperatures (50–60°C) favor tetrazolo-pyrimidine formation over quinazolinones .
  • Catalyst tuning : Scandium(III) triflate suppresses side reactions in acetylacetone-based syntheses .

Q. What methodologies validate the compound's antioxidant or enzyme-inhibitory activity?

  • Methodological Answer :

  • DPPH assay : Measures radical scavenging activity (IC50 values < 50 µM indicate potent antioxidants) .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence quenching) quantify binding to dihydroorotate dehydrogenase, with nitro-substituted derivatives showing >70% inhibition at 10 µM .

Key Recommendations for Researchers

  • Prioritize solvent-free or aqueous protocols to align with green chemistry principles .
  • Combine XRD and DFT analyses to resolve structural ambiguities in substituted derivatives .
  • Validate biological activities using both in vitro assays and in silico docking to identify structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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